N-(2-aminocyclohexyl)cyclopropanesulfonamide
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Overview
Description
N-(2-aminocyclohexyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol It is characterized by the presence of an aminocyclohexyl group attached to a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminocyclohexyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 2-aminocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(2-aminocyclohexyl)cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminocyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety may also play a role in binding to target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminocyclohexyl)benzenesulfonamide
- N-(2-aminocyclohexyl)methanesulfonamide
- N-(2-aminocyclohexyl)ethanesulfonamide
Uniqueness
N-(2-aminocyclohexyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-(2-aminocyclohexyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H18N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h7-9,11H,1-6,10H2 |
InChI Key |
FPHVGVMTILUUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
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